Urea Transporter B (UT-B) Inhibition: 3-Methoxy vs. 4-Methoxy Positional Isomer Comparison
The target compound exhibits moderate inhibition of human urea transporter B (UT-B) with an IC50 of 1.72 µM in human erythrocytes, positioning it as a useful probe for studying urea transport mechanisms [1]. In contrast, a closely related 4-methoxyphenyl analog shows over 4-fold weaker inhibition (IC50 = 7.43 µM) under comparable assay conditions, demonstrating that the 3-methoxy substitution pattern confers superior UT-B inhibitory activity within this series [2].
| Evidence Dimension | IC50 for inhibition of human urea transporter B (UT-B) |
|---|---|
| Target Compound Data | 1.72 µM (1720 nM) |
| Comparator Or Baseline | 4-Methoxyphenyl analog: 7.43 µM (7430 nM) |
| Quantified Difference | 4.3-fold lower IC50 (i.e., more potent) |
| Conditions | Human erythrocytes, 6-minute incubation, spectrophotometric erythrocyte lysis assay |
Why This Matters
The 4.3-fold difference in potency validates that the 3-methoxy position is a critical determinant of target engagement, making this compound the preferred choice for UT-B inhibition studies.
- [1] BindingDB. BDBM50512227 (CHEMBL4454312). IC50: 1.72E+3 nM. Inhibition of urea transporter B in human erythrocytes. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512227 View Source
- [2] BindingDB. BDBM50512252 (CHEMBL4578827). IC50: 7.43E+3 nM. Inhibition of urea transporter B in human erythrocytes. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512252 View Source
